3,3-dimethyloctahydroquinoxalin-2(1H)-one
Description
3,3-Dimethyloctahydroquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the class of quinoxalinones. This compound is characterized by its unique structure, which includes a quinoxaline ring system that is fully saturated and substituted with two methyl groups at the 3-position. The presence of the octahydroquinoxaline core makes this compound an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
3,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h7-8,12H,3-6H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIJYVHCHODWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2CCCCC2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512336 | |
| Record name | 3,3-Dimethyloctahydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99976-77-9 | |
| Record name | 3,3-Dimethyloctahydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyloctahydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of quinoxaline derivatives followed by alkylation. For instance, the reduction of quinoxaline-2(1H)-one with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride can yield the corresponding octahydroquinoxaline derivative. Subsequent alkylation with methylating agents like methyl iodide or dimethyl sulfate introduces the methyl groups at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of quinoxaline derivatives in the presence of palladium or platinum catalysts can be employed to achieve the desired reduction. The alkylation step can be optimized using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyloctahydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methyl groups and other positions on the quinoxaline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives with ketone or aldehyde functional groups.
Reduction: Fully saturated octahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
3,3-Dimethyloctahydroquinoxalin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyloctahydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the methyl groups and full saturation.
3-Methylquinoxalin-2(1H)-one: A similar compound with only one methyl group at the 3-position.
Octahydroquinoxalin-2(1H)-one: The fully saturated derivative without the methyl groups.
Uniqueness
3,3-Dimethyloctahydroquinoxalin-2(1H)-one is unique due to its fully saturated quinoxaline ring system and the presence of two methyl groups at the 3-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3,3-Dimethyloctahydroquinoxalin-2(1H)-one, a heterocyclic organic compound, belongs to the class of quinoxalinones. Its unique structure features a fully saturated quinoxaline ring with two methyl groups at the 3-position. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 210.30 g/mol
- CAS Number : 99976-77-9
- Melting Point : 165-166 °C
- Boiling Point : 341.6 °C (predicted)
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various quinoxaline derivatives found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Anticancer Properties
In vitro studies have demonstrated the potential anticancer effects of this compound against various cancer cell lines. For instance, it has shown cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range . The compound's action appears to be mediated through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways in macrophages . This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cytokine Modulation : It regulates cytokine levels in inflammatory responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| Quinoxalin-2(1H)-one | Unsubstituted quinoxaline | Limited antimicrobial activity |
| 3-Methylquinoxalin-2(1H)-one | One methyl substitution | Moderate anticancer effects |
| Octahydroquinoxalin-2(1H)-one | Fully saturated without methyl groups | Lower biological activity |
| This compound | Two methyl substitutions; fully saturated | Strong antimicrobial and anticancer activity |
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .
Case Study: Cancer Cell Line Studies
In another study focusing on its anticancer properties, this compound was tested on various human cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
